molecular formula C16H11BrO2 B2832885 (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 303145-25-7

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2832885
CAS No.: 303145-25-7
M. Wt: 315.166
InChI Key: YJDPYIDFDKPFDU-UHFFFAOYSA-N
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Description

“(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the linear formula C15H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using techniques such as X-ray diffraction . In a similar compound, the 3-fluoro-phenyl ring makes a dihedral angle of 85.0 (1)° with the mean plane of the benzofuran fragment .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Compounds similar to (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, a study synthesized derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, which showed significant antimicrobial activity against certain bacteria, although they did not exhibit antifungal activity. Additionally, these compounds demonstrated notable antioxidant properties, confirmed through both experimental and docking studies (Rashmi et al., 2014).

Synthesis and Characterization

Another research focused on the synthesis and characterization of (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, which were prepared through Knoevenagel condensation. These compounds were structurally characterized using various spectroscopic techniques and tested for antimicrobial activity (Kenchappa et al., 2016).

Antioxidant Studies

Further research synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study showed that these compounds, particularly those with brominated derivatives, had effective antioxidant power, indicating potential as promising molecules due to their antioxidant properties (Çetinkaya et al., 2012).

Structural and Biological Properties

The structural and biological properties of benzofuran derivatives have been a subject of significant interest. Studies have focused on synthesizing various derivatives and evaluating their antimicrobial, antiviral, and antifungal activities. These research efforts highlight the versatility and potential of these compounds in developing new therapeutic agents (Omolo et al., 2011).

Safety and Hazards

Sigma-Aldrich provides “(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Mode of Action

For instance, some benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

Biochemical Pathways

Benzofuran compounds have been associated with various biological activities, suggesting they may influence multiple pathways . For example, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may affect viral replication pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been reported to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Action Environment

It’s known that the biological activities of benzofuran compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDPYIDFDKPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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